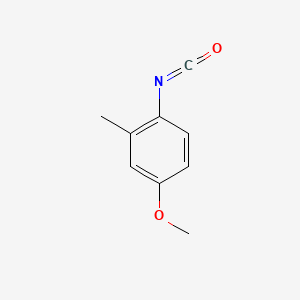

4-Methoxy-2-methylphenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-5-8(12-2)3-4-9(7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRQPTXFVDRJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370567 | |

| Record name | 4-Methoxy-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60385-06-0 | |

| Record name | 4-Methoxy-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-methylphenyl isocyanate is a versatile reagent in organic synthesis, characterized by the reactive isocyanate functional group attached to a substituted phenyl ring. This document provides a comprehensive overview of its core chemical properties, reactivity, and handling considerations. The information is intended to support laboratory research and development activities, particularly in the fields of medicinal chemistry and materials science. All quantitative data is presented in tabular format for clarity, and key logical and experimental workflows are visualized.

Chemical Identity and Structure

This compound, with the CAS number 60385-06-0, is an aromatic isocyanate.[1][2][3] The molecular structure consists of a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and the isocyanate functional group at the 1-position. The presence of the electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of the isocyanate moiety.

Molecular Formula: C₉H₉NO₂[4][5]

SMILES: CC1=C(C=CC(=C1)OC)N=C=O[5]

InChI Key: XGRQPTXFVDRJMY-UHFFFAOYSA-N[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 163.18 g/mol | [4] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 74 - 76 °C @ 1 mmHg | [1][2] |

| Density | 1.121 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.546 | [2] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Soluble in organic solvents such as ether, alcohol, and chloroform. Slightly soluble in water, and reacts with it. | [6] |

Reactivity and Stability

Reactivity: The core reactivity of this compound is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and unstable carbamic acids (which decompose to amines and carbon dioxide), respectively. The electron-donating effects of the methoxy and methyl groups on the phenyl ring may slightly modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.

Stability: The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] Contact with water, strong acids, strong bases, alcohols, and amines should be avoided as it can lead to vigorous reactions and polymerization.[7]

Hazardous Decomposition Products: Upon combustion, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Health and Safety Information

This compound is classified as an acute toxicant (oral, dermal, and inhalation) and a skin/eye irritant.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Eye Contact: Causes serious eye irritation.[1]

-

Skin Contact: Harmful in contact with skin and causes skin irritation.[1]

-

Inhalation: Harmful if inhaled; may cause respiratory irritation.[1][7]

Always consult the Safety Data Sheet (SDS) before handling this compound.[1][7]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties are extensive. The following provides a generalized workflow for the characterization of a liquid chemical reagent like this compound.

Protocol: General Workflow for Physicochemical Characterization

-

Purity Assessment (Gas Chromatography - GC):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).

-

The resulting chromatogram will indicate the purity of the substance by the relative area of the main peak.

-

-

Boiling Point Determination (Micro-method):

-

Place a small amount of the liquid into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Insert a thermometer and a small, inverted capillary tube into the sample.

-

Heat the Thiele tube gently. The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary and the liquid level inside the capillary is the same as the outside.

-

-

Density Measurement (Pycnometer Method):

-

Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

-

Refractive Index Measurement (Abbe Refractometer):

-

Place a drop of the liquid on the prism of an Abbe refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Visualizations

Logical Relationship: Structural Influences on Reactivity

The following diagram illustrates how the substituents on the phenyl ring influence the reactivity of the isocyanate group.

Caption: Influence of substituents on the isocyanate group's reactivity.

Experimental Workflow: General Synthesis of a Urea Derivative

This diagram outlines a typical experimental procedure for reacting this compound with a primary amine to synthesize a substituted urea, a common reaction in drug development and materials science.

Caption: General workflow for the synthesis of a urea derivative.

References

An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isocyanate (CAS: 60385-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylphenyl isocyanate is an aromatic isocyanate of interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of a variety of compounds, including ureas, carbamates, and other heterocyclic systems. Its unique substitution pattern, featuring both a methoxy and a methyl group on the phenyl ring, offers opportunities for fine-tuning the electronic and steric properties of its derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60385-06-0 | |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | |

| Boiling Point | 76 °C @ 1 mmHg | [3] |

| Density | 1.121 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.546 | [3] |

| SMILES | CC1=C(C=CC(=C1)OC)N=C=O | [1][4] |

| InChIKey | XGRQPTXFVDRJMY-UHFFFAOYSA-N | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.7 (m, 3H, Ar-H), 3.81 (s, 3H, OCH₃), 2.25 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0 (Ar-C-O), 132.0 (Ar-C-CH₃), 128.0 (N=C=O), 125.0 (Ar-C-NCO), 120.0, 115.0, 112.0 (Ar-C-H), 55.5 (OCH₃), 17.0 (Ar-CH₃) |

| FT-IR (neat, cm⁻¹) | ~2270 (strong, sharp, -N=C=O stretch), ~1600, 1500 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch) |

| Mass Spectrometry (EI) | m/z (%): 163 (M⁺), 135, 120, 91, 77 |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for isocyanate formation. A highly effective and common laboratory-scale method is the Curtius rearrangement of the corresponding acyl azide.[5][6][7] This method avoids the use of highly toxic phosgene.

Proposed Synthetic Pathway: Curtius Rearrangement

The proposed synthetic route begins with the commercially available 4-methoxy-2-methylbenzoic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Methoxy-2-methylbenzoyl chloride

-

To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-methoxy-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Methoxy-2-methylbenzoyl azide

-

Dissolve the crude 4-methoxy-2-methylbenzoyl chloride from the previous step in anhydrous acetone or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium azide (1.5 eq) in a minimal amount of water, keeping the temperature below 5 °C.

-

Stir the reaction mixture vigorously at 0 °C for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain the crude acyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.

Step 3: Synthesis of this compound (Curtius Rearrangement)

-

Dissolve the crude 4-methoxy-2-methylbenzoyl azide in a high-boiling inert solvent such as anhydrous toluene or diphenyl ether.

-

Heat the solution gently under a nitrogen atmosphere. The rearrangement typically occurs between 80-110 °C, accompanied by the evolution of nitrogen gas.[8][9]

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

Purification

The crude this compound can be purified by vacuum distillation to obtain the final product in high purity.[3] Care should be taken to use a dry distillation apparatus to prevent polymerization of the isocyanate.

Reactivity and Applications in Drug Development

The isocyanate functional group is a highly reactive electrophile that readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity makes this compound a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activity.

General Reactivity Profile

Caption: Reactivity of this compound.

Application in the Synthesis of Anticancer Agents

Diaryl ureas are a well-established class of compounds with significant anticancer activity, often acting as kinase inhibitors.[10][11][12] this compound can serve as a key building block for the synthesis of novel diaryl urea derivatives.

Proposed Synthesis of a Diaryl Urea Derivative:

Caption: Synthesis of a diaryl urea from the isocyanate.

Experimental Protocol for Diaryl Urea Synthesis (General):

-

Dissolve the substituted aromatic amine (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

-

To this solution, add this compound (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 4-12 hours. The reaction progress can be monitored by TLC.

-

The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Potential Biological Evaluation and Signaling Pathways

Many diaryl ureas exhibit their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK pathway or VEGFR signaling.[12]

Proposed Workflow for Biological Evaluation:

Caption: Workflow for evaluating potential anticancer agents.

A synthesized library of diaryl urea derivatives derived from this compound could be screened against a panel of cancer cell lines to identify lead compounds. Subsequent studies would involve specific kinase inhibition assays to determine the molecular target. Western blot analysis could then be used to confirm the inhibition of downstream signaling pathways in cancer cells. Promising candidates would then be advanced to in vivo animal models.

Safety and Handling

Isocyanates are reactive and toxic compounds that should be handled with appropriate safety precautions.[13]

-

Inhalation: Harmful if inhaled. May cause respiratory irritation.

-

Skin Contact: May cause skin irritation and allergic skin reactions.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as amines and alcohols.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its utility in the preparation of diaryl ureas, a class of compounds with proven anticancer activity, makes it a molecule of significant interest for researchers in drug discovery and medicinal chemistry. This guide provides the foundational technical information required to safely handle, synthesize, and utilize this compound in the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in the field of oncology.

References

- 1. This compound [stenutz.eu]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | 60385-06-0 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of ureas containing pyrimidinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2-methylphenyl isocyanate, a key chemical intermediate with significant potential in organic synthesis and drug discovery. This document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and explores its applications, particularly in the context of creating biologically active molecules.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Weight | 163.17 g/mol |

| Molecular Formula | C₉H₉NO₂ |

| CAS Number | 60385-06-0 |

| Density | 1.121 g/mL at 25 °C |

| Boiling Point | 76 °C at 1 mmHg |

| Refractive Index | n20/D 1.546 |

Synthesis of this compound

This compound can be efficiently synthesized from 4-methoxy-2-methylbenzoic acid via the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to the isocyanate with the loss of nitrogen gas. The Curtius rearrangement is a reliable method for accessing isocyanates from carboxylic acids.[1][2][3][4]

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol details the conversion of 4-methoxy-2-methylbenzoic acid to this compound.

Materials:

-

4-methoxy-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene

-

Anhydrous acetone

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

-

Infrared (IR) spectrometer

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-2-methylbenzoic acid in an excess of thionyl chloride. Heat the mixture to reflux and maintain for 2 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-2-methylbenzoyl chloride.

-

Formation of the Acyl Azide: Dissolve the crude acyl chloride in anhydrous acetone and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the cooled acyl chloride solution with vigorous stirring. Continue stirring at 0 °C for 1 hour.

-

Extraction of the Acyl Azide: After the reaction, add cold water to the mixture and extract the acyl azide with cold toluene. Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Curtius Rearrangement: Carefully heat the dried toluene solution containing the acyl azide. The rearrangement will begin as evidenced by the evolution of nitrogen gas. Continue gentle heating until gas evolution ceases. This indicates the formation of this compound.

-

Purification: The resulting isocyanate can be purified by vacuum distillation.

-

Characterization: Confirm the identity and purity of the product using infrared (IR) spectroscopy. A strong characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

Isocyanates are highly valuable intermediates in organic synthesis, primarily due to their reactivity towards nucleophiles. This reactivity allows for the facile synthesis of a wide range of derivatives, most notably ureas and carbamates, which are prominent scaffolds in medicinal chemistry.[5][6]

Synthesis of Urea Derivatives

This compound readily reacts with primary and secondary amines to form substituted ureas. Many urea-containing compounds exhibit a broad spectrum of biological activities and are found in numerous approved drugs.[6][7] The synthesis of these derivatives is typically a straightforward addition reaction.

Potential Biological Activity and Signaling Pathways

The methoxy group is a common feature in many biologically active compounds and can significantly influence their pharmacokinetic and pharmacodynamic properties.[6] Methoxy-containing compounds have been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

While the direct effect of this compound on the Nrf2 pathway has not been extensively studied, its structural motifs suggest it could serve as a scaffold for the design of novel Nrf2 activators.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-2-methylphenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-2-methylphenyl isocyanate, a key organic intermediate. This document details the compound's physicochemical properties, provides predicted and comparative spectroscopic data, and outlines detailed experimental protocols for its characterization.

Compound Identification and Physicochemical Properties

This compound is an aromatic isocyanate with the chemical formula C₉H₉NO₂. Its structure features a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and an isocyanate group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60385-06-0 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₂ | [2][3][5] |

| Molecular Weight | 163.18 g/mol | [2][3] |

| Appearance | Colorless liquid | - |

| Boiling Point | 76 °C @ 1 mmHg | [1][4] |

| Density | 1.121 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.546 | [1][4] |

| SMILES | COc1ccc(N=C=O)c(C)c1 | [2][3][5] |

| InChIKey | XGRQPTXFVDRJMY-UHFFFAOYSA-N | [2][3][5] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8-7.2 | m | 3H | Ar-H |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

Comparative ¹H NMR Data for 4-Methoxyphenyl Isocyanate (CDCl₃) [6]

-

δ 6.97 ppm (d): Aromatic protons

-

δ 6.80 ppm (d): Aromatic protons

-

δ 3.74 ppm (s): Methoxy protons

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155-160 | C-OCH₃ |

| ~ 130-140 | C-CH₃ |

| ~ 125-135 | C-NCO |

| ~ 120-130 | N=C=O |

| ~ 110-120 | Ar-C |

| ~ 55 | -OCH₃ |

| ~ 15-20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the highly characteristic isocyanate (-N=C=O) functional group.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2250-2280 | Strong, Sharp | -N=C=O asymmetric stretch |

| ~ 3000-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2950 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | Aryl-O stretch (asymmetric) |

| ~ 1030 | Medium | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163 | [M]⁺˙ (Molecular Ion) |

| 135 | [M - CO]⁺˙ |

| 120 | [M - CO - CH₃]⁺ |

| 104 | [M - CO - CH₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis of this compound

A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline.[5] Alternative methods include the Curtius rearrangement of an acyl azide or the Hofmann rearrangement of a primary amide.[7][8][9][10][11][12][13]

Protocol: Synthesis from 4-Methoxy-2-methylaniline

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-methoxy-2-methylaniline (1 equivalent) in a dry, inert solvent (e.g., toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a scrubber system for acidic gases.

-

Phosgenation: A solution of phosgene (or a phosgene equivalent like triphosgene) (at least 1 equivalent) in the same solvent is added dropwise to the aniline solution at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC to ensure the complete consumption of the starting aniline.

-

Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is anhydrous, as isocyanates are moisture-sensitive.

-

Gently swirl the vial to dissolve the sample completely.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

Instrumental Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse angle and a longer relaxation delay (2-5 seconds).

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid this compound directly onto a KBr or NaCl salt plate.

-

Place a second salt plate on top and gently press to form a thin liquid film.

Instrumental Analysis:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates prior to sample analysis.

-

Perform baseline correction and peak picking on the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the isocyanate in a volatile, dry organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumental Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program that allows for good separation of the analyte from any impurities. For example, start at 50 °C and ramp up to 250 °C.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Visualizations

Caption: Molecular structure of this compound.

Caption: A typical experimental workflow for synthesis and structure elucidation.

Caption: Hypothetical interaction with a cellular signaling pathway.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. However, isocyanates as a class are known to be highly reactive electrophiles that can form covalent adducts with biological nucleophiles, such as the side chains of amino acids in proteins.[6][14] This reactivity is the basis for their industrial applications and also their potential toxicity.[6][14][15]

Compounds containing methoxy and methylphenyl groups have been investigated for a range of biological activities, including anti-inflammatory and antioxidant effects.[16][17] For instance, some methoxy-substituted compounds have been shown to suppress inflammatory responses by inhibiting signaling pathways such as the MAPK and NF-κB pathways.[16] Given the structural motifs present in this compound, it is plausible that this compound could exhibit biological activity through covalent modification of key signaling proteins, potentially leading to modulation of inflammatory or other cellular processes. Further research is warranted to explore these potential biological effects.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. prepchem.com [prepchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 60385-06-0 [chemicalbook.com]

- 5. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]

- 15. fishersci.com [fishersci.com]

- 16. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 4-Methoxy-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-methoxy-2-methylphenyl isocyanate, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry, with a focus on applications relevant to drug discovery and materials science.

Chemical Identity and Nomenclature

The compound specified, 1-isocyanato-4-methoxy-2-methylbenzene, is systematically named in accordance with IUPAC nomenclature. However, it is more commonly referred to in chemical literature and databases by names that prioritize the functional group or parent benzene derivative.

The definitive IUPAC name is This compound . Other recognized synonyms include benzene, 1-isocyanato-4-methoxy-2-methyl-.

Compound Identifiers:

-

Molecular Formula: C₉H₉NO₂[2]

-

Molecular Weight: 163.18 g/mol [2]

-

InChIKey: XGRQPTXFVDRJMY-UHFFFAOYSA-N[2]

-

Canonical SMILES: COc1ccc(N=C=O)c(C)c1[2]

Physicochemical Properties

Quantitative data for this compound has been compiled from various sources to provide a clear reference for experimental planning.

| Property | Value | Reference(s) |

| Boiling Point | 76 °C at 1 mmHg | [1] |

| Density | 1.121 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.544 - 1.546 | [1][2] |

Synthesis and Experimental Protocols

Isocyanates are versatile reagents in organic synthesis. The general and most common method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine.[4] While a specific, detailed laboratory-scale synthesis protocol for this compound was not found in the search results, a general procedure can be adapted from standard organic synthesis methodologies.

General Experimental Protocol: Synthesis of Aryl Isocyanates via Phosgenation

This protocol is a generalized procedure and requires adaptation and optimization for the specific synthesis of this compound. Phosgene and its substitutes are highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Reactants:

-

4-Methoxy-2-methylaniline (the corresponding amine precursor)

-

Phosgene (COCl₂) or a phosgene substitute (e.g., triphosgene, diphosgene)

-

An inert, dry solvent (e.g., toluene, ethyl acetate)

-

A non-nucleophilic base (e.g., triethylamine, if using a phosgene substitute with HCl byproduct)

Procedure:

-

Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a scrubber system (to neutralize excess phosgene and HCl), dissolve 4-methoxy-2-methylaniline in an anhydrous inert solvent.

-

Phosgenation: Cool the solution (typically to 0-5 °C) and introduce phosgene gas or a solution of a phosgene substitute dropwise. The reaction proceeds through the formation of an intermediate carbamoyl chloride.[4]

-

Reaction: After the addition is complete, the reaction mixture is typically heated to facilitate the elimination of HCl and form the isocyanate. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., IR spectroscopy, observing the appearance of the strong isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the N-H stretches of the starting amine).

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude isocyanate is then purified, typically by vacuum distillation, to yield the final product.

The synthesis workflow can be visualized as a straightforward two-step process from the precursor amine.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Development and Research

Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophiles such as alcohols, amines, and water.[4] This reactivity makes them invaluable in the synthesis of a wide range of compounds, particularly in the construction of urea and carbamate (urethane) linkages, which are common motifs in pharmaceuticals.

-

Scaffold Synthesis: The title compound serves as a building block for creating libraries of substituted ureas and carbamates. These derivatives can be screened for biological activity against various targets.

-

Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, isocyanates can be used to form stable linkages between different molecular components.

-

Role of Methoxy and Methyl Groups: The methoxy group is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties (like solubility), and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[5] The methyl group provides steric bulk and lipophilicity, which can also be tuned to optimize drug-like properties.

Biological Signaling Considerations

While this specific isocyanate is not directly implicated in major signaling pathways, the isocyanate class of chemicals is known to have significant biological effects, primarily related to toxicity and immunogenicity. Inhalation of isocyanates can induce occupational asthma.[6][7] The mechanism is thought to involve the formation of neo-antigens, where the isocyanate reacts with endogenous proteins (like albumin), triggering an immune response.[8] This process can lead to the activation of immune cells, production of reactive oxygen species (ROS), and upregulation of inflammatory markers.[6][8]

Researchers using this compound should be aware of its potential immunogenicity, a factor that must be considered and evaluated in any drug development program.

Caption: Hypothesized pathway for isocyanate-induced immune response.

Safety and Handling

Isocyanates are potent sensitizers and irritants to the respiratory tract, eyes, and skin.[9][10] All handling should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. The compound is sensitive to moisture and should be stored under an inert atmosphere in a cool, dark place.[9]

References

- 1. This compound | 60385-06-0 [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. epa.gov [epa.gov]

Spectroscopic Profile of 4-Methoxy-2-methylphenyl isocyanate: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-2-methylphenyl isocyanate (C₉H₉NO₂), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While experimental data for this specific molecule is not widely published, this guide consolidates predicted data, characteristic spectral features, and data from analogous compounds to provide a robust analytical profile.

Molecular Structure and Properties

This compound possesses a phenyl ring substituted with a methoxy group, a methyl group, and a highly reactive isocyanate functional group. These features give rise to a distinct spectroscopic fingerprint.

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

-

CAS Number: 60385-06-0

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Aromatic) | ~2.2 - 2.4 | Singlet (s) |

| OCH₃ | ~3.8 | Singlet (s) |

| Aromatic H | ~6.7 - 7.1 | Multiplet (m) |

Note: Predictions are based on standard chemical shift values and analysis of similar structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ (Aromatic) | ~17 - 21 |

| OC H₃ | ~55 - 56 |

| Aromatic C -H | ~110 - 130 |

| Aromatic C -O | ~155 - 160 |

| Aromatic C -N | ~130 - 140 |

| Aromatic C -C | ~120 - 140 |

| N=C =O | ~125 - 130 |

Note: Predicted values are derived from computational models and data from analogous compounds.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Isocyanate (N=C=O) | ~2250 - 2275 | Strong, Sharp |

| C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-H (Aliphatic) | ~2850 - 3000 | Medium |

| C=C (Aromatic) | ~1500 - 1600 | Medium to Strong |

| C-O (Aryl Ether) | ~1230 - 1270 (asymmetric) & ~1020-1075 (symmetric) | Strong |

The most prominent and diagnostic peak is the strong, sharp absorption of the isocyanate group around 2270 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions [1]

| Adduct | Predicted m/z |

| [M]⁺ | 163.06 |

| [M+H]⁺ | 164.07 |

| [M+Na]⁺ | 186.05 |

Note: These values are computationally predicted. The molecular ion peak (M⁺) is expected at m/z ≈ 163, corresponding to the molecular weight of the compound.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the TMS or residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): As this compound is a liquid at room temperature, the easiest method is to place a drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.

-

Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for small molecules, which will generate the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) can also be used, which typically generates protonated molecules ([M+H]⁺).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

Caption: Molecular Structure of this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Physical properties of 4-Methoxy-2-methylphenyl isocyanate

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 60385-06-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and safety assessments.

Core Physical and Chemical Properties

This compound is a colorless liquid organic compound.[1] Its key physical characteristics are summarized in the table below, providing a foundational dataset for laboratory and industrial applications.

Quantitative Data Summary

| Property | Value | Conditions | Source |

| CAS Number | 60385-06-0 | N/A | [1][2][3][4][5] |

| Molecular Formula | C₉H₉NO₂ | N/A | [2][5] |

| Molecular Weight | 163.18 g/mol | N/A | [2][4][5] |

| Boiling Point | 74 - 76 °C | @ 1 mmHg | [1][3] |

| Density | 1.121 g/mL | @ 25 °C | [2][3] |

| Refractive Index | 1.546 | @ 20 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) | N/A | [1] |

| Physical State | Liquid | Ambient | [1] |

| Appearance | Colorless | Ambient | [1] |

| Melting Point | No data available | N/A | [1] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the physical properties listed are determined by standard, well-established laboratory methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is employed.

-

Methodology: A small sample of the isocyanate is placed in a distillation flask connected to a vacuum pump and a manometer. The pressure is reduced to a stable value (e.g., 1 mmHg). The sample is then heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property.

-

Methodology: A pycnometer (a flask with a specific, accurately known volume) is typically used.

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (this compound), and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C).

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic property.

-

Methodology: An Abbe refractometer is the standard instrument for this measurement.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The temperature is controlled, typically at 20 °C, using a water bath.

-

Light from a monochromatic source (usually the sodium D-line, 589 nm) is passed through the sample.

-

The operator adjusts the instrument until the dividing line between the light and dark fields aligns with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

-

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The interplay between the aromatic ring, the methoxy and methyl functional groups, and the highly reactive isocyanate group dictates its physical behavior.

Caption: Logical flow from molecular structure to physical properties.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-2-methylphenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxy-2-methylphenyl Isocyanate and its Solubility

This compound is an aromatic isocyanate, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. The isocyanate group (-NCO) is highly reactive, particularly towards nucleophiles such as alcohols, amines, and water. This reactivity necessitates careful solvent selection to avoid degradation of the solute and ensure the success of subsequent reactions.

The solubility of an aryl isocyanate is governed by its molecular structure and the physicochemical properties of the solvent, including polarity, hydrogen bonding capability, and cohesive energy density. Generally, aryl isocyanates exhibit good solubility in aprotic solvents and are reactive in protic solvents.

Qualitative Solubility of Aryl Isocyanates

Based on the general behavior of similar compounds like 4-methoxyphenyl isocyanate, the expected solubility of this compound is summarized below. It is crucial to experimentally verify these qualitative assessments for specific applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale and Remarks |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | These solvents have high dielectric constants and can solvate the polar isocyanate group without reacting with it. They are often used as reaction media for isocyanate chemistry. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | Ethers are relatively polar and can solvate the isocyanate. THF and dioxane are common solvents for reactions involving isocyanates. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are good at dissolving a wide range of organic compounds and are generally unreactive towards isocyanates under standard conditions. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Soluble | The aromatic ring of the isocyanate interacts favorably with these aromatic solvents through π-π stacking. Toluene is a common solvent for isocyanate solutions. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble (with caution) | While generally good solvents, ketones can contain trace amounts of water and may have enol forms that can slowly react with the isocyanate, especially at elevated temperatures or in the presence of catalysts. |

| Esters | Ethyl acetate, Butyl acetate | Soluble | Esters are polar aprotic solvents in which isocyanates are typically soluble. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The non-polar nature of alkanes makes them poor solvents for the relatively polar this compound. |

| Protic Solvents | Alcohols (Methanol, Ethanol), Water, Amines | Reactive | These solvents contain active hydrogen atoms that will react with the isocyanate group to form urethanes (from alcohols), ureas (from amines), or carbamic acids (from water), which are often unstable and decompose. These solvents should be avoided for storage and for reactions where the isocyanate moiety needs to be preserved. |

Experimental Protocols for Determining Solubility

Due to the reactive nature of isocyanates, solubility determination requires careful execution to prevent reaction with trace impurities in the solvent (e.g., water).

-

This compound (high purity)

-

Anhydrous organic solvents (reagent grade or higher, dried over molecular sieves or other appropriate drying agents)

-

Inert gas (Nitrogen or Argon)

-

Glassware (vials, flasks, pipettes), oven-dried and cooled under an inert atmosphere.

This is a standard method for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, dry vial under an inert atmosphere.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant liquid using a dry, inert syringe equipped with a filter (e.g., 0.2 µm PTFE) to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum at a temperature that does not cause degradation of the isocyanate.

-

Quantification: Weigh the vial containing the non-volatile solute. The difference in weight gives the mass of the dissolved isocyanate.

-

Calculation: Express the solubility in g/100 mL, mg/mL, or mol/L.

This method is suitable for lower solubilities and requires the establishment of a calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer, or the peak area using High-Performance Liquid Chromatography (HPLC). Plot a graph of absorbance/peak area versus concentration to create a calibration curve.

-

Sample Preparation and Equilibration: Follow steps 1-3 of the Gravimetric Method.

-

Sampling and Dilution: Withdraw a known volume of the filtered supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Measure the absorbance or peak area of the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental and Decision Workflows

The following diagrams illustrate the logical flow of the experimental protocols and a decision-making process for solvent selection.

Caption: Workflow for determining the solubility of this compound.

Caption: Decision workflow for selecting a suitable solvent for this compound.

An In-depth Technical Guide on the Safety and Handling of 4-Methoxy-2-methylphenyl isocyanate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylphenyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. However, like all isocyanates, it presents significant health and safety challenges that necessitate a thorough understanding and strict adherence to established safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential safety and handling precautions required for its use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Understanding its specific hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is the foundation of a robust safety protocol. The GHS provides a standardized framework for communicating hazard information on labels and Safety Data Sheets (SDS).[2][3][4]

GHS Hazard Categories for this compound:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

The primary routes of exposure are inhalation, skin contact, and eye contact.[5] A key danger of isocyanates is their ability to act as sensitizers.[6] Inhalation of even small amounts can lead to sensitization, resulting in asthma-like reactions upon subsequent exposure.[6] Direct skin contact may cause dermatitis and sensitization, characterized by rashes and blistering.[6]

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | [7][8] |

| Molecular Weight | 163.17 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 74 - 76 °C @ 1 mmHg | [1] |

| Density | 1.121 g/mL at 25 °C | [9][10] |

| Flash Point | > 110 °C | [1] |

| Stability | Moisture sensitive | [1] |

Reactivity Profile: Isocyanates are highly reactive compounds. This compound is incompatible with:

-

Water: Reacts with water to release carbon dioxide, which can cause pressure buildup in sealed containers.[11] It is also susceptible to moisture in the air.[1][12]

-

Alcohols, Amines, and Acids: Reacts exothermically with these compounds.[11][13]

-

Strong oxidizing agents and Strong bases: Incompatible with these substances.[1][13]

Decomposition upon heating can produce toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen cyanide.[14]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, with engineering controls being the primary line of defense, supplemented by rigorous use of Personal Protective Equipment (PPE).[15]

Engineering Controls

-

Fume Hoods: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16]

-

Ventilation: The laboratory should have a well-maintained ventilation system that ensures a sufficient number of air changes per hour.[17] Enclosed work areas can contain high concentrations of isocyanates.[5][17]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact and inhalation.[18]

-

Respiratory Protection: A full-face respirator with organic vapor cartridges is recommended.[18][19] In some situations, a supplied-air respirator may be necessary to provide the highest level of protection.[5]

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory if not using a full-face respirator.[15][18]

-

Gloves: Chemical-resistant gloves are required. Suitable materials include nitrile, neoprene, or butyl rubber.[18][19] Latex gloves are not suitable as they do not provide adequate protection.[5]

-

Protective Clothing: A lab coat, disposable suits, or coveralls should be worn to protect the skin.[15][18][19]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe working environment.

Handling

-

Always handle this compound in a designated area within a chemical fume hood.[16]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not breathe vapors or mists.[13]

-

Keep containers tightly closed when not in use.[1]

Storage

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

-

Keep containers tightly closed to prevent contact with moisture.[1]

-

Refrigerated storage may be recommended.[1]

-

Store in an area with restricted access, limited to authorized personnel.[14]

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup

For minor spills:

-

Evacuate the immediate area and ensure adequate ventilation.[16]

-

Wear appropriate PPE, including respiratory protection.[15][16]

-

Absorb the spill with an inert, dry material such as sand or vermiculite.[16][20] Do not use sawdust or other combustible materials.[6]

-

Shovel the absorbed material into an open-top container.[20] Do not seal the container, as the reaction with moisture can generate carbon dioxide and lead to pressure buildup.[6][20]

-

Decontaminate the spill area using a suitable neutralization solution.[16][20] Common formulations include:

-

Allow the decontamination solution to react for at least 10 minutes.[16]

-

Collect all contaminated materials for disposal as hazardous waste.[16]

For major spills, evacuate the area and contact the emergency response team.[15]

First Aid Measures

-

Inhalation: Move the person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][16] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[16]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[1][16]

-

Ingestion: Do not induce vomiting.[16] Have the person drink water or milk to dilute the chemical.[6][16] Seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[20][21]

-

Collect waste in properly labeled, sealed containers.

-

Empty containers should be decontaminated with a neutralization solution before disposal.[14] The decontamination process should be carried out in a well-ventilated area.[14]

-

Contact a licensed hazardous waste disposal contractor for proper disposal.[20]

Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard workflow for handling aromatic isocyanates.

Conclusion

This compound is a potent chemical that requires stringent safety measures to mitigate its inherent risks. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and strictly adhering to established handling, storage, and emergency procedures, researchers can safely utilize this compound in their work. A culture of safety, underscored by thorough training and a comprehensive understanding of the hazards, is essential for protecting the health and well-being of all laboratory personnel.

References

- 1. fishersci.com [fishersci.com]

- 2. mu.edu.sa [mu.edu.sa]

- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. osha.oregon.gov [osha.oregon.gov]

- 6. actsafe.ca [actsafe.ca]

- 7. sharechem.lookchem.com [sharechem.lookchem.com]

- 8. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 60385-06-0 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. METHOXYMETHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 15. Control measures guide - Canada.ca [canada.ca]

- 16. benchchem.com [benchchem.com]

- 17. lakeland.com [lakeland.com]

- 18. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 19. compositesone.com [compositesone.com]

- 20. fsi.co [fsi.co]

- 21. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]

An In-depth Technical Guide to the Thermal Stability of 4-Methoxy-2-methylphenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 4-Methoxy-2-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the anticipated thermal behavior based on the established chemistry of aromatic isocyanates and the electronic influence of its substituents. Furthermore, it offers detailed experimental protocols for researchers to determine the thermal properties of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound

This compound is an aromatic organic compound containing a highly reactive isocyanate group (-NCO), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring. The presence and positioning of these functional groups are expected to significantly influence its thermal stability and decomposition pathways. Isocyanates are crucial intermediates in the synthesis of polyurethanes and other polymers, and understanding their thermal properties is paramount for safe handling, storage, and reaction control.

Expected Thermal Stability and Decomposition Pathways

The thermal decomposition of aromatic isocyanates can proceed through several pathways. The stability of the molecule is influenced by the electronic effects of the substituents on the aromatic ring.

Substituent Effects on Thermal Stability:

-

Methoxy Group (-OCH3): As an electron-donating group, the methoxy group increases electron density on the aromatic ring through resonance. This can influence the stability of the C-NCO bond.

-

Methyl Group (-CH3): The methyl group is also an electron-donating group through an inductive effect, further contributing to the electronic nature of the ring.

The interplay of these electron-donating groups is likely to affect the initiation temperature and the mechanism of thermal decomposition.

Anticipated Decomposition Mechanisms:

Aromatic isocyanates can undergo thermal degradation through mechanisms such as:

-

Dimerization and Trimerization: At elevated temperatures, isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates).

-

Carbodiimide Formation: Further heating can lead to the elimination of carbon dioxide and the formation of carbodiimides.

-

Fragmentation: At higher temperatures, fragmentation of the aromatic ring and the isocyanate group can occur, leading to the formation of various smaller molecules.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[1][2][3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperatures and kinetics.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

-

Table 1: Proposed TGA Experimental Parameters

| Parameter | Value |

| Sample Mass | 5 - 10 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 600 °C |

| Atmosphere | Nitrogen |

| Flow Rate | 20 mL/min |

| Pan Type | Alumina |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Table 2: Proposed DSC Experimental Parameters

| Parameter | Value |

| Sample Mass | 2 - 5 mg |

| Heating Rate | 10 °C/min |

| Temperature Range | 25 °C to 400 °C |

| Atmosphere | Nitrogen |

| Flow Rate | 50 mL/min |

| Pan Type | Hermetically sealed aluminum |

Visualizations

Logical Relationship of Substituent Effects

Caption: Influence of substituents on the thermal stability of the aromatic ring.

Experimental Workflow for Thermal Analysis

Caption: General workflow for the thermal analysis of this compound.

Conclusion

While specific, publicly available data on the thermal stability of this compound is scarce, a theoretical understanding of its chemical structure allows for the prediction of its thermal behavior. The electron-donating methoxy and methyl groups are expected to play a significant role in its stability and decomposition pathways. For definitive quantitative data, the experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers to determine the thermal properties of this compound, ensuring its safe and effective use in further research and development.

References

A Technical Guide to the Moisture Sensitivity of 4-Methoxy-2-methylphenyl Isocyanate

Abstract: This technical guide provides a comprehensive overview of the inherent moisture sensitivity of 4-Methoxy-2-methylphenyl isocyanate (CAS No. 60385-06-0). Isocyanates are a class of highly reactive organic compounds integral to the synthesis of a wide range of materials. However, their utility is intrinsically linked to their reactivity, particularly with nucleophiles such as water. This document outlines the chemical basis for this moisture sensitivity, the consequences of improper handling, and provides detailed protocols for storage, handling, and experimental assessment. The information presented is intended for researchers, chemists, and professionals in the fields of drug development and materials science who handle this or similar reactive intermediates.

Introduction to this compound

This compound is a specialized aromatic isocyanate used as a building block in organic synthesis. Its unique substitution pattern allows for the introduction of a methoxy- and methyl-substituted phenyl group into target molecules, a common strategy in the development of pharmaceuticals and other complex organic materials. The core of its reactivity lies in the isocyanate functional group (-N=C=O), which is highly electrophilic and susceptible to reaction with various nucleophiles.